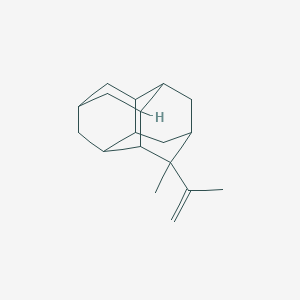

3-Isopropenyl-3-methyldiamantane

描述

Structure

3D Structure

属性

分子式 |

C18H26 |

|---|---|

分子量 |

242.4 g/mol |

IUPAC 名称 |

3-methyl-3-prop-1-en-2-ylpentacyclo[7.3.1.14,12.02,7.06,11]tetradecane |

InChI |

InChI=1S/C18H26/c1-9(2)18(3)11-7-13-12-4-10-5-15(13)17(18)16(6-10)14(12)8-11/h10-17H,1,4-8H2,2-3H3 |

InChI 键 |

LPSXYEZZVVMXGM-UHFFFAOYSA-N |

规范 SMILES |

CC(=C)C1(C2CC3C4CC5CC3C1C(C5)C4C2)C |

同义词 |

3-isopropenyl-3-methyldiamantane 3-PMDIA |

产品来源 |

United States |

Synthetic Methodologies for 3 Isopropenyl 3 Methyldiamantane

Historical Context and Early Approaches to Diamantane Synthesis

The story of diamantane synthesis is a significant chapter in the history of physical organic chemistry. While adamantane (B196018), the simplest diamondoid, was synthesized in 1941, the larger and more complex diamantane molecule presented a greater challenge. The first successful synthesis of diamantane was achieved in 1965 by the isomerization of a mixture of norbornene photodimers using an aluminum halide catalyst, albeit in a low yield of about 1%. A significant breakthrough came with the development of superacid-catalyzed rearrangements of various polycyclic hydrocarbon isomers, a field pioneered by George A. Olah and his collaborators. These methods provided a much more practical and higher-yielding route to diamantane and other higher diamondoids. Concurrently, diamantane was also isolated from petroleum fractions, confirming its natural occurrence.

Established Synthetic Routes for 3-Isopropenyl-3-methyldiamantane (e.g., Olah and collaborators)

While a specific protocol by Olah and his team for the direct synthesis of this compound is not documented, their extensive work on the functionalization of diamondoids provides a clear blueprint for its potential synthesis. The general approach would likely involve the introduction of functional groups at the bridgehead positions of diamantane, which are susceptible to electrophilic substitution and radical reactions.

A plausible synthetic route to this compound would likely commence with a functionalized diamantane precursor. The key starting material would be a ketone at the 3-position of the diamantane cage. Two potential ketone precursors could be considered:

Diamantan-3-one: This ketone could be synthesized through the oxidation of diamantane.

3-Acetyldiamantane: This precursor could potentially be formed through a Friedel-Crafts acylation of diamantane, although regioselectivity could be a challenge.

The other key reagents required for the synthesis would be organometallic compounds to introduce the methyl and isopropenyl groups.

| Precursor/Reagent | Chemical Formula | Role in Synthesis |

| Diamantan-3-one | C₁₄H₁₈O | Ketone precursor for Grignard reaction. |

| 3-Acetyldiamantane | C₁₆H₂₂O | Alternative ketone precursor for Grignard reaction. |

| Methylmagnesium bromide | CH₃MgBr | Grignard reagent for the introduction of the methyl group. |

| Isopropenylmagnesium bromide | CH₂=C(CH₃)MgBr | Grignard reagent for the introduction of the isopropenyl group. This reagent is commercially available. doubtnut.com |

| Triphenylphosphine (B44618) | P(C₆H₅)₃ | Component for the preparation of a Wittig reagent. |

| Isopropyltriphenylphosphonium bromide | [(C₆H₅)₃PCH(CH₃)₂]Br | Precursor for the corresponding ylide in a Wittig reaction. |

The synthesis would likely proceed in two main stages: the formation of a tertiary alcohol and its subsequent dehydration.

Stage 1: Formation of 3-methyl-3-isopropenyldiamantane (as a tertiary alcohol intermediate)

Two primary methods could be employed to generate the required tertiary alcohol, 3-methyl-3-(prop-1-en-2-yl)diamantan-3-ol:

Grignard Reaction: This classic organometallic reaction is a robust method for forming carbon-carbon bonds. askfilo.com The reaction would involve the nucleophilic addition of a Grignard reagent to the carbonyl group of the ketone precursor. Two sequential Grignard additions to 3-acetyldiamantane or a single addition to diamantan-3-one could be envisioned. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Wittig Reaction: The Wittig reaction provides a powerful tool for the synthesis of alkenes from aldehydes or ketones. libretexts.orglibretexts.orgnih.govquora.com In this context, a Wittig reagent, such as isopropylidenetriphenylphosphorane (Ph₃P=C(CH₃)₂), would react with 3-acetyldiamantane to directly form this compound. The ylide is typically generated in situ by treating the corresponding phosphonium (B103445) salt with a strong base like butyllithium.

Stage 2: Dehydration of the Tertiary Alcohol

Once the tertiary alcohol is synthesized, the final step is the elimination of a water molecule to form the desired isopropenyl group. This dehydration is typically acid-catalyzed. nih.govyoutube.com

| Reaction Stage | Reagents and Conditions | Catalytic System |

| Grignard Reaction | Diamantan-3-one, Methylmagnesium bromide, Isopropenylmagnesium bromide, Anhydrous diethyl ether or THF. doubtnut.comaskfilo.com | None (reaction is stoichiometric). |

| Wittig Reaction | 3-Acetyldiamantane, Isopropyltriphenylphosphonium bromide, Butyllithium, Anhydrous THF. libretexts.orglibretexts.orgnih.govquora.com | None (reaction is stoichiometric). |

| Dehydration | 3-methyl-3-(prop-1-en-2-yl)diamantan-3-ol, Sulfuric acid (H₂SO₄) or Phosphoric acid (H₃PO₄), Heat. nih.govyoutube.com | Strong acid (H⁺). |

The reaction mechanisms for the proposed synthetic routes are well-established in organic chemistry.

Grignard Reaction Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid protonates the alkoxide to yield the tertiary alcohol.

Wittig Reaction Mechanism: The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a four-membered ring intermediate called an oxaphosphetane. libretexts.orglibretexts.org This intermediate then collapses to form the desired alkene and triphenylphosphine oxide.

Dehydration Mechanism (E1): For a tertiary alcohol, the dehydration likely proceeds through an E1 mechanism. The alcohol is first protonated by the acid catalyst to form a good leaving group (water). The departure of water generates a stable tertiary carbocation intermediate at the 3-position of the diamantane. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon (in this case, from the isopropyl group), leading to the formation of the double bond.

Advanced Synthetic Strategies and Methodological Innovations

While the classical Grignard and Wittig reactions provide a solid foundation, modern synthetic chemistry offers more advanced strategies that could potentially be applied to the synthesis of this compound, particularly concerning stereoselectivity and regioselectivity.

Regioselectivity: The functionalization of diamantane can lead to substitution at either the apical (1- and 6-) or medial (3-, 8-, 9-, and 10-) positions. Directing the initial functionalization to the desired 3-position is crucial. The use of specific catalysts and reaction conditions can influence this regioselectivity. For instance, in the functionalization of diamantane, different reaction conditions can lead to varying ratios of apical and medial substituted products.

Stereoselectivity: While this compound itself is achiral, the introduction of substituents on the diamantane core can create chiral centers. For the synthesis of chiral diamantane derivatives, stereoselective methods would be necessary. This could involve the use of chiral catalysts or auxiliaries to control the facial selectivity of the nucleophilic attack on the ketone precursor.

Green Chemistry Principles in this compound Synthesis

The synthesis of specialized chemical compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. nih.govnih.govpitt.edu These principles provide a framework for designing more sustainable synthetic routes.

Key Green Chemistry Principles in Diamantane Synthesis:

| Green Chemistry Principle | Application in Diamantane Derivative Synthesis |

| Prevention | Designing synthetic pathways that minimize the generation of waste products from the outset is a primary goal. nih.gov |

| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. organic-chemistry.org For instance, addition reactions are generally preferred over substitution reactions which generate stoichiometric byproducts. |

| Less Hazardous Chemical Syntheses | Whenever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. nih.gov This includes the careful selection of solvents, reagents, and catalysts. |

| Safer Solvents and Auxiliaries | The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. nih.gov Research into solvent-free reactions or the use of greener solvents like water or supercritical fluids is an active area. |

| Design for Energy Efficiency | Energy requirements for chemical processes should be minimized. organic-chemistry.org This can be achieved by conducting reactions at ambient temperature and pressure or by using catalytic methods that lower the activation energy of the reaction. Microwave-assisted synthesis is one technique that can reduce reaction times and energy consumption. pitt.edu |

| Use of Renewable Feedstocks | While diamondoids are traditionally derived from petroleum, research into synthesizing such structures from renewable resources is a long-term goal for sustainable chemistry. |

| Reduce Derivatives | Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible, as these steps require additional reagents and can generate waste. organic-chemistry.org |

| Catalysis | Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. pitt.edu The use of solid acid catalysts or photocatalysts in adamantane and diamantane functionalization is a prominent example. nih.gov |

One notable trend in the green synthesis of adamantane derivatives, which can be extrapolated to diamantane synthesis, is the use of solvent-free reaction conditions. For example, the Biginelli reaction to produce adamantane-containing dihydropyrimidine (B8664642) derivatives has been successfully carried out under solvent-free conditions using a catalytic amount of acid. This approach not only reduces the use of hazardous organic solvents but also often leads to higher yields and shorter reaction times.

Furthermore, the direct functionalization of C-H bonds is a key strategy that aligns with green chemistry principles by avoiding the need for pre-functionalized starting materials, thus improving atom economy and reducing the number of synthetic steps. nih.gov Photocatalysis, for instance, has been employed for the C-H functionalization of adamantane, using light as a renewable energy source to drive the reaction. nih.gov

Purification and Isolation Techniques in Research Settings

The purification and isolation of the target compound are critical steps in any synthetic sequence to ensure the final product's identity and purity. For cage-like hydrocarbons such as this compound, a combination of chromatographic and non-chromatographic techniques is typically employed in a research setting.

Common Purification Techniques:

Column Chromatography: This is a fundamental technique for separating mixtures of organic compounds. For diamantane derivatives, silica (B1680970) gel or alumina (B75360) are common stationary phases. arxiv.org The choice of eluent (mobile phase) is crucial and is determined by the polarity of the compound and the impurities to be removed. A gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate (B1210297), is often used to effectively separate compounds with different polarities. mdpi.com

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; the desired compound should be sparingly soluble at room temperature and highly soluble at the boiling point of the solvent. For adamantane derivatives, solvents like hexane or ethanol (B145695) are often used. google.com

Washing: In some cases, a simple washing step can remove certain impurities. For instance, adamantane monools can be separated from adamantane polyols by washing an ethyl acetate solution of the mixture with warm water. pitt.edu

Distillation: For volatile derivatives, distillation under reduced pressure (vacuum distillation) can be an effective purification method. This technique separates compounds based on their boiling points. google.com

Sublimation: Adamantane and some of its simpler derivatives are known to sublime. This property can be exploited for purification, as the compound can be converted directly from a solid to a gas and then back to a solid, leaving non-volatile impurities behind.

Illustrative Purification Workflow:

A typical purification sequence for a synthesized diamantane derivative in a research lab might involve the following steps:

Work-up: After the reaction is complete, the reaction mixture is typically quenched and extracted with an organic solvent. The organic layer is then washed with water and brine to remove inorganic salts and water-soluble impurities.

Drying and Concentration: The organic layer is dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Column Chromatography: The crude product is then subjected to column chromatography to separate the desired product from byproducts and unreacted starting materials. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

Recrystallization: The fractions containing the pure product are combined, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent to obtain the final, highly pure compound.

The purity of the final isolated product is then confirmed using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Structural Elucidation and Conformational Analysis of 3 Isopropenyl 3 Methyldiamantane

Spectroscopic Characterization Techniques in Structural Confirmation

Were 3-Isopropenyl-3-methyldiamantane to be synthesized, its structure would be confirmed using a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be fundamental. The ¹H NMR spectrum would be expected to show distinct signals for the methyl group (a singlet), the isopropenyl group (two singlets or narrow multiplets for the terminal =CH₂ protons and a singlet for the vinyl methyl group), and a complex series of multiplets for the 19 protons of the diamantane cage. The ¹³C NMR spectrum would reveal the quaternary carbon at the point of substitution, the two sp² carbons of the isopropenyl group, the methyl carbon, and the various sp³ carbons of the diamantane skeleton. Advanced techniques like COSY, HSQC, and HMBC would be essential to unambiguously assign all proton and carbon signals within the rigid cage structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula (C₁₈H₂₆). The fragmentation pattern in electron ionization (EI) mass spectrometry would likely be dominated by the loss of the isopropenyl group to form a stable tertiary 3-methyl-3-diamantyl cation. researchgate.net Further fragmentation of the diamantane cage would follow pathways typical for diamondoid hydrocarbons. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic C-H stretching vibrations for the sp³ carbons of the cage and the sp³ methyl group. Key diagnostic peaks would include the C=C stretching vibration of the isopropenyl group (around 1640 cm⁻¹) and the =C-H stretching of the vinyl group (around 3080 cm⁻¹).

Conformational Dynamics and Isomerism

The diamantane cage itself is exceptionally rigid. Therefore, the primary source of conformational dynamics in this compound would be the rotation of the isopropenyl and methyl groups around the C3-substituent bond. Due to the steric bulk of the diamantane framework, there might be a measurable energy barrier to the rotation of the isopropenyl group, which could potentially be studied by variable-temperature NMR spectroscopy.

Chirality and Stereochemical Considerations

The substitution pattern of this compound raises important questions about its chirality. The diamantane molecule (C₁₄H₂₀) itself is achiral, possessing a D₃d point group of symmetry. However, the introduction of two different substituents at the C3 position breaks this symmetry. The C3 atom in this compound is a tertiary bridgehead carbon. If the substitution pattern of the rest of the diamantane cage relative to this point creates a chiral center, the molecule would be chiral and exist as a pair of enantiomers. A detailed analysis of the symmetry elements of the substituted molecule would be required to confirm this. If the molecule is indeed chiral, the separation of these enantiomers would be a significant synthetic challenge, likely requiring chiral chromatography or resolution via diastereomeric derivatives.

Reactivity and Chemical Transformations of 3 Isopropenyl 3 Methyldiamantane

Reactions Involving the Isopropenyl Moiety

The carbon-carbon double bond of the isopropenyl group is the primary site for a range of chemical transformations, including polymerization, oligomerization, and various functionalization reactions.

Polymerization and Oligomerization Studies

While specific polymerization studies on 3-isopropenyl-3-methyldiamantane are not extensively documented in publicly available literature, the reactivity of structurally similar unsaturated adamantane (B196018) and diamantane derivatives provides strong evidence for its polymerizability. For instance, the cationic and radical polymerization of other unsaturated diamondoids have been reported. researchgate.netresearchgate.net The bulky diamantane cage would be expected to impart unique properties to the resulting polymer, such as high thermal stability and rigidity.

Cationic polymerization, initiated by Lewis acids or strong protic acids, would likely proceed through a tertiary carbocation intermediate formed by the addition of the initiator to the isopropenyl double bond. This carbocation would then propagate by attacking the double bond of another monomer molecule.

Radical polymerization, initiated by agents like azobisisobutyronitrile (AIBN), would involve the formation of a tertiary radical on the isopropenyl group, which would then add to another monomer unit to propagate the polymer chain. researchgate.net The steric hindrance from the diamantane cage might influence the rate of polymerization and the molecular weight of the resulting polymer.

Oligomerization, the formation of short-chain polymers, can also be anticipated under controlled polymerization conditions or as a competing reaction.

Table 1: Anticipated Polymerization Behavior of this compound This table is based on the known reactivity of similar unsaturated diamondoid compounds.

| Polymerization Type | Initiator Examples | Expected Intermediate | Potential Polymer Properties |

| Cationic | BF₃, AlCl₃, H₂SO₄ | Tertiary Carbocation | High thermal stability, rigidity |

| Radical | AIBN, Benzoyl Peroxide | Tertiary Radical | Controlled molecular weight possible |

Functionalization of the Olefinic Bond (e.g., Hydrogenation, Halogenation, Epoxidation, Hydroboration)

The isopropenyl double bond is susceptible to a variety of well-established electrophilic and other addition reactions, allowing for the introduction of diverse functional groups.

Hydrogenation: Catalytic hydrogenation of the isopropenyl group would readily yield the corresponding saturated derivative, 3-isopropyl-3-methyldiamantane. This reaction is typically carried out using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The hydrogenation of copolymers containing adamantyl-substituted dienes has been demonstrated, suggesting this transformation is highly feasible. researchgate.net

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond is expected to proceed via a halonium ion intermediate, leading to the corresponding dihaloalkane. libretexts.orgyoutube.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or carbon tetrachloride.

Epoxidation: Epoxidation of the isopropenyl group can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction would form a stable epoxide ring, which can serve as a versatile intermediate for further nucleophilic ring-opening reactions.

Hydroboration-Oxidation: Hydroboration of the isopropenyl group with borane (B79455) (BH₃) or its derivatives, followed by oxidation with hydrogen peroxide (H₂O₂) in a basic medium, is expected to yield the anti-Markovnikov alcohol, 2-(3-methyldiamantan-3-yl)propan-1-ol. This regioselectivity is driven by the steric bulk of the diamantane cage, which directs the boron atom to the less substituted carbon of the double bond. patsnap.com

Table 2: Expected Functionalization Reactions of the Isopropenyl Moiety This table outlines plausible reactions based on standard alkene chemistry.

| Reaction | Reagents | Expected Product |

| Hydrogenation | H₂, Pd/C | 3-Isopropyl-3-methyldiamantane |

| Bromination | Br₂, CH₂Cl₂ | 3-(1,2-Dibromo-1-methylethyl)-3-methyldiamantane |

| Epoxidation | m-CPBA | 3-(1-Methyloxiran-1-yl)-3-methyldiamantane |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | 2-(3-Methyldiamantan-3-yl)propan-1-ol |

Radical Reactions and Their Mechanisms

The isopropenyl group can participate in radical addition reactions. nih.gov For example, the addition of radical species, such as those generated from thiols or polyhalogenated alkanes in the presence of a radical initiator, would likely proceed via the formation of the more stable tertiary radical intermediate on the carbon atom attached to the diamantane cage. The subsequent reaction of this radical with a hydrogen donor or another molecule would complete the addition process. The mechanism involves initiation, propagation, and termination steps, typical of free-radical chain reactions. rsc.org

Reactions at the Diamantane Cage

The diamantane cage, while generally robust, can undergo selective functionalization, particularly at its tertiary C-H bonds. The presence of the 3-isopropenyl and 3-methyl substituents will influence the reactivity and regioselectivity of these reactions.

Selective C-H Bond Functionalization

The tertiary C-H bonds at the bridgehead positions of the diamantane cage are the most susceptible to functionalization, often proceeding through carbocation or radical intermediates. researchgate.netwikipedia.org Recent advancements in photoredox catalysis have enabled the direct and selective functionalization of such strong C-H bonds in diamondoids. chemrxiv.org For this compound, the other tertiary positions of the diamantane cage would be potential sites for functionalization. The directing effects of the existing substituents would play a crucial role in determining which bridgehead position is preferentially attacked.

Substituent Effects on Cage Reactivity

The electron-donating nature of the methyl and isopropenyl groups at the 3-position of the diamantane cage is expected to influence the reactivity of the cage itself. These groups can stabilize adjacent carbocationic intermediates that may form during electrophilic substitution reactions on the cage. This stabilization would likely activate the cage towards such reactions compared to unsubstituted diamantane.

In radical reactions, the steric bulk of the 3-substituents would play a significant role, potentially directing incoming radicals to less hindered positions on the cage. The specific electronic and steric effects of the isopropenyl and methyl groups would need to be experimentally determined to fully understand their influence on the regioselectivity of C-H functionalization on the diamantane framework. Studies on other substituted adamantanes have shown that both steric and electronic effects of substituents can influence the regioselectivity of radical halogenations. rsc.org

Derivatization Strategies for Advanced Applications

The unique structural and electronic properties of diamantane make its derivatives attractive for a range of advanced applications, including polymers, molecular electronics, and medicinal chemistry. rsc.orgrsc.org The isopropenyl group in this compound serves as a versatile handle for a variety of derivatization strategies.

The carbon-carbon double bond of the isopropenyl group is a key functionality for building larger, more complex molecular architectures and polymers.

Polymerization: Similar to other vinyl and ethynyl-substituted diamondoids, this compound could potentially undergo polymerization. acs.orgresearchgate.net The thermal polymerization of diethynyldiamantanes, for instance, yields thermoset resins with exceptional thermal stability, with degradation onsets exceeding 500°C. acs.org A similar approach with this compound could lead to the formation of polymers with high glass transition temperatures and low moisture absorption, desirable properties for high-performance materials. acs.orgacs.org The bulky diamantane units would impart significant rigidity to the polymer backbone, influencing its morphology and mechanical properties.

Addition Reactions: The isopropenyl group is susceptible to a variety of addition reactions, allowing for the introduction of diverse functional groups. Radical addition reactions, in particular, are a common method for functionalizing diamondoids. nih.gov For example, the addition of adamantyl radicals to alkenes with electron-withdrawing groups proceeds efficiently. nih.gov This suggests that this compound could react with various radical species to form more complex C-C bonded structures.

Cross-Coupling Reactions: While less common for unactivated alkenes, palladium-catalyzed cross-coupling reactions could potentially be employed to link the isopropenyl group to other organic fragments, paving the way for the synthesis of well-defined diamantane-containing oligomers and dendrimers.

The table below summarizes potential polymerization and addition reactions for this compound based on known diamondoid chemistry.

| Reaction Type | Potential Reagents | Expected Product Class | Potential Application |

| Cationic Polymerization | Lewis Acids (e.g., AlCl₃) | Poly(isopropenyl-methyldiamantane) | High-temperature resistant plastics |

| Radical Polymerization | Radical Initiators (e.g., AIBN) | Poly(isopropenyl-methyldiamantane) | Materials with high thermal stability |

| Thiol-ene Reaction | Thiols, Photoinitiator | Thioether-functionalized diamantanes | Functional polymers, surface modification |

| Hydroboration-Oxidation | BH₃, H₂O₂, NaOH | Diamantane-substituted propanol | Synthetic intermediate |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Diamantane-substituted epoxide | Precursor for diols and amino alcohols |

The introduction of heteroatoms into the diamantane structure can significantly alter its physical, chemical, and biological properties, opening up avenues for new applications. rsc.orgnih.gov The isopropenyl group of this compound provides a convenient entry point for the synthesis of a variety of heteroatom-containing derivatives.

Synthesis of Alcohols and Diols: The double bond can be readily converted to an alcohol functionality. For instance, hydroboration-oxidation would yield the corresponding anti-Markovnikov alcohol, while acid-catalyzed hydration would produce the Markovnikov alcohol. Dihydroxylation using reagents like osmium tetroxide or potassium permanganate (B83412) would lead to the formation of diamantane-substituted diols. These hydroxylated derivatives can serve as precursors for further functionalization or as building blocks for polyesters and polyurethanes. The synthesis of diols from diamantane itself has been reported through oxidation with sulfuric acid. rsc.orgscispace.com

Introduction of Nitrogen: Nitrogen-containing diamondoids have been explored for their therapeutic potential and as ligands in catalysis. nih.govresearchgate.net The isopropenyl group can be functionalized to include nitrogen through various methods. For example, hydroamination could directly add an N-H bond across the double bond. Alternatively, the corresponding epoxide derivative can be opened with amines to produce amino alcohols. The synthesis of adamantane-derived amines and amides containing other diamondoid moieties has been successfully demonstrated. nih.gov

Incorporation of Phosphorus and Sulfur: Phosphine-substituted diamondoids have shown promise as ligands in metal catalysis. rsc.org While direct phosphination of the isopropenyl group might be challenging, it could be achieved through multi-step sequences involving initial hydrobromination followed by reaction with a phosphide (B1233454) source. Similarly, the addition of thiols across the double bond via a thiol-ene reaction can introduce sulfur-containing moieties. Diamantane-4,9-dithiol has been used to create linear nanodiamond chains. uni-giessen.de

Synthesis of Heterocyclic Derivatives: The isopropenyl group can also be used as a starting point for the construction of heterocyclic rings fused to or appended from the diamantane core. For example, [3+2] cycloaddition reactions with azides or nitrile oxides could lead to the formation of triazoles or isoxazoles, respectively. The synthesis of heterocycle-containing adamantane derivatives is an established field. researchgate.net

The table below outlines potential pathways to introduce heteroatoms into the this compound structure.

| Heteroatom | Synthetic Strategy | Potential Reagents | Resulting Functional Group |

| Oxygen | Dihydroxylation | OsO₄, NMO | Diol |

| Oxygen | Epoxidation followed by hydrolysis | m-CPBA; H₃O⁺ | Diol |

| Nitrogen | Hydroamination | NH₃ or Amines, Catalyst | Amine |

| Nitrogen | Aziridination | Azides, Catalyst | Aziridine |

| Sulfur | Thiol-ene Reaction | R-SH, Photoinitiator | Thioether |

| Phosphorus | Hydrophosphination | PH₃ or Phosphines, Catalyst | Phosphine (B1218219) |

Computational and Theoretical Investigations of 3 Isopropenyl 3 Methyldiamantane

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and related properties of molecules. For a molecule like 3-isopropenyl-3-methyldiamantane, these calculations are crucial for understanding its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of diamondoid systems due to its favorable balance between computational cost and accuracy. researchgate.netnih.gov For this compound, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and electronic properties.

Researchers often utilize a variety of functionals, such as B3LYP or M06-2X, with appropriate basis sets (e.g., 6-31G(d) or larger) to model the system accurately. researchgate.net The choice of functional is critical, as it can significantly influence the predicted properties. For instance, hybrid functionals that include a portion of exact Hartree-Fock exchange are often preferred for their improved description of electronic structure. researchgate.net

A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure. This process iteratively adjusts the atomic coordinates to minimize the total energy of the molecule. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

| Parameter | Calculated Value |

| C-C bond length (diamantane cage) | ~1.54 Å |

| C-C bond length (isopropenyl) | ~1.50 Å |

| C=C bond length (isopropenyl) | ~1.34 Å |

| C-H bond length | ~1.09 Å |

| C-C-C bond angle (cage) | ~109.5° |

This table presents typical bond lengths and angles that would be expected from a DFT calculation on this compound, based on general values for similar hydrocarbons.

Molecular orbital (MO) theory provides a framework for understanding the electronic distribution and bonding within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate a molecule's reactivity. uni-giessen.de

For this compound, the HOMO is expected to be localized primarily on the electron-rich isopropenyl group, specifically the π-orbital of the double bond. The LUMO, on the other hand, would likely be a σ* anti-bonding orbital associated with the diamantane cage. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitability and chemical stability. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

Analysis of the molecular orbitals can also reveal details about the bonding characteristics. For instance, the C-C bonds within the rigid diamantane cage are sp³ hybridized, while the carbons of the isopropenyl group exhibit both sp² and sp³ hybridization.

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the C=C π-bond of the isopropenyl group |

| LUMO | 1.2 | Primarily a σ* anti-bonding orbital of the diamantane cage |

| HOMO-LUMO Gap | 7.7 | Indicative of high electronic stability |

This interactive table provides hypothetical, yet representative, values for the frontier molecular orbitals of this compound based on studies of similar molecules.

DFT calculations can also be used to determine the thermodynamic stability of this compound. By calculating the total electronic energy of the optimized structure, and applying corrections for zero-point vibrational energy (ZPVE), the heat of formation and other thermodynamic properties can be estimated.

| Property | Calculated Value |

| Heat of Formation (gas phase) | ~ -80 to -100 kcal/mol |

| Strain Energy | ~ 10-15 kcal/mol |

This table presents estimated thermodynamic data for this compound, extrapolated from known data for diamantane and considering the substituent effects.

Molecular Mechanics and Dynamics Simulations

While quantum chemical methods provide detailed electronic information, they are computationally expensive for studying the dynamic behavior of large molecules. Molecular mechanics and dynamics simulations offer a computationally efficient alternative for exploring the conformational landscape and dynamic properties of this compound.

The isopropenyl and methyl groups attached to the rigid diamantane cage have rotational degrees of freedom, leading to different possible conformations. Molecular mechanics methods can be used to explore the potential energy surface and identify the most stable conformers. csus.edu

This exploration typically involves systematically rotating the single bonds connecting the substituents to the diamantane core and calculating the steric energy at each step. The resulting energy profile reveals the low-energy conformations and the energy barriers between them. For this compound, the primary conformational flexibility will arise from the rotation around the C-C bond connecting the isopropenyl group to the diamantane framework. Steric hindrance between the isopropenyl group, the methyl group, and the adjacent hydrogen atoms of the diamantane cage will be the determining factor for the preferred conformation. youtube.com

The accuracy of molecular mechanics and dynamics simulations is highly dependent on the quality of the force field used. A force field is a set of parameters that describes the potential energy of a system as a function of its atomic coordinates. For novel molecules like this compound, a specific force field may need to be developed or an existing one validated.

Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations) or ReaxFF are often used for hydrocarbons. acs.orgnih.gov The development of a specific force field for this compound would involve parameterizing the bond stretching, angle bending, torsional, and non-bonded (van der Waals and electrostatic) interactions. These parameters are typically derived from fitting to high-level quantum chemical calculations or experimental data, if available. nih.gov Validation of the force field is then performed by comparing the results of simulations with known experimental or quantum chemical data, such as bond lengths, vibrational frequencies, or conformational energy differences. acs.orgfu-berlin.de

| Interaction Type | Force Field Parameter | Typical Value Range |

| C(sp³)-C(sp³) Bond Stretching | Force Constant (kcal/mol/Ų) | 300 - 400 |

| C(sp³)-C(sp²)-C(sp³) Angle Bending | Force Constant (kcal/mol/rad²) | 50 - 70 |

| Dihedral (H-C-C-H) | Barrier Height (kcal/mol) | ~3 |

| van der Waals (Lennard-Jones) | Epsilon (kcal/mol) | 0.05 - 0.1 |

This interactive table shows examples of parameters that would be defined in a molecular mechanics force field for this compound.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate and predict the interactions between a ligand, such as this compound, and its biological target. These methods are crucial for understanding the structural basis of the compound's activity.

A significant challenge in studying the interactions of this compound is the difficulty in obtaining experimental structures of its primary targets, such as mammalian membrane-bound cytochromes P450. nih.govnih.gov To overcome this, computational biologists employ homology modeling, also known as comparative modeling, to construct a three-dimensional model of the target protein. numberanalytics.comnumberanalytics.commicrobenotes.com This technique is predicated on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. numberanalytics.commicrobenotes.com

The process for building a homology model, for instance for CYP2B4, a known target of this compound, involves several key steps:

Template Selection: The first and most critical step is to identify one or more experimentally determined protein structures (templates) that have a sufficiently high sequence identity to the target protein's amino acid sequence. numberanalytics.comsalilab.org For modeling mammalian CYPs like CYP2B4, crystal structures of bacterial P450s such as P450cam, P450 BM-3, P450terp, and P450eryF have been utilized as templates. nih.govku.edu The selection is often guided by factors like sequence similarity, the resolution of the crystal structure, and the presence of similar ligands. salilab.org

Sequence Alignment: The amino acid sequence of the target protein (e.g., CYP2B4) is aligned with the sequences of the selected templates. numberanalytics.comoup.com This alignment is crucial as it dictates which parts of the template structures will be used to model the corresponding regions of the target protein. For proteins with low sequence similarity, such as between mammalian and bacterial CYPs, multiple sequence alignment methods are often employed to improve accuracy. ku.eduoup.com

Model Building: Based on the sequence alignment, the coordinates of the backbone and conserved side chains of the target protein are constructed from the template structures. ku.eduresearchgate.net The coordinates for the structurally conserved regions are typically copied directly from the template(s). ku.edu

Loop Modeling: A significant challenge in homology modeling is predicting the structure of loop regions, which are often highly variable even among related proteins and may not have a corresponding template region. wikipedia.orgnih.govbiorxiv.org Specialized algorithms are used to predict the conformation of these loops, often by searching databases of known loop structures or through ab initio methods that calculate the most energetically favorable conformations. wikipedia.orgnih.gov

Side-Chain Packing and Model Refinement: The conformations of the amino acid side chains are predicted and refined, and the entire model undergoes energy minimization to relieve any steric clashes and to achieve a more stable and realistic conformation. nih.gov

Through this meticulous process, a reliable three-dimensional model of the target enzyme's active site is generated, paving the way for molecular docking studies.

With a validated homology model of the target enzyme, such as CYP2B4, molecular docking simulations can be performed to predict the binding mode of this compound. salilab.orgoup.com Docking algorithms explore a vast number of possible orientations and conformations of the ligand within the enzyme's active site, calculating a score for each pose to estimate the binding affinity. salilab.org

For this compound (referred to in studies as 3-IPMDIA), docking studies into the homology model of CYP2B4 revealed a plausible orientation within the binding cavity. salilab.org These in silico experiments are critical for visualizing the specific interactions that anchor the molecule in the active site. The results of these docking studies have shown a strong correlation with experimental data, where the calculated apparent dissociation constants for the docked diamondoids closely matched the experimentally determined inhibition potency and binding affinity to CYP2B4. salilab.orgoup.com This agreement between computational prediction and experimental results validates the accuracy of the homology model and the docking procedure. salilab.org

A key outcome of molecular docking is the detailed identification of the amino acid residues that form the binding pocket and the nature of the intermolecular forces at play. salilab.orgoup.com For this compound, docking into the CYP2B4 active site model showed that the binding is predominantly driven by hydrophobic interactions. salilab.orgoup.com

The bulky, non-polar diamondoid cage of this compound fits snugly into a hydrophobic cavity within the enzyme. The analysis identified several key amino acid residues lining this substrate-binding cavity within a 4 Å distance of the compound's carbon skeleton. salilab.org

| Interacting Residue Type | Specific Residues in CYP2B4 Active Site |

| Polar | Asp105, Thr302 |

| Non-Polar (Hydrophobic) | Ile101, Leu199, Leu201, Phe297, Ile363, Ile114 |

The majority of the interacting residues are non-polar, highlighting the critical role of hydrophobicity in the binding of diamondoids. salilab.orgoup.com The isopropenylmethyl group of this compound was found to extend into a region of the active site where it interacts with residues such as Ile101, Leu199, Leu201, Phe297, and Ile363, which further enhances its binding affinity. salilab.org Notably, some of these residues, like Ile114 and Ile363, had previously been identified as critical for CYP2B4 inhibition through mutagenesis studies, lending further credence to the computational model. salilab.org

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational methods are powerful tools for elucidating structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. By comparing the docking results of a series of related compounds, researchers can identify the structural features that are crucial for potent bioactivity.

In the case of this compound, computational studies compared its binding to CYP2B4 with that of other diamondoids, including adamantane (B196018), diamantane, triamantane (B83405), and 2-isopropenyl-2-methyladamantane. numberanalytics.comsalilab.orgoup.com This comparative analysis provided significant SAR insights.

| Compound | Key Structural Feature | Computational and Experimental Binding Insights |

| Adamantane | Single diamondoid cage | Serves as a basic hydrophobic scaffold. |

| Diamantane | Two fused diamondoid cages | Increased size and hydrophobicity compared to adamantane. |

| Triamantane | Three fused diamondoid cages | Its larger, "V"-like shape appears somewhat too bulky for optimal accommodation in the active site, leading to slightly impaired binding affinity compared to other diamondoids. salilab.org |

| 2-Isopropenyl-2-methyladamantane | Adamantane core with an isopropenyl-methyl group | The substituent group contributes to binding interactions. |

| This compound | Diamantane core with an isopropenyl-methyl group | Identified as the most efficient inhibitor of CYP2B among the tested compounds. The isopropenylmethyl moiety significantly increases binding affinity through interactions with specific hydrophobic residues (Ile101, Leu199, Leu201, Phe297, Ile363). salilab.org |

The docking of this series of diamondoids into the CYP2B4 model helped to define the topology of the active site, revealing an elliptical binding cavity. numberanalytics.comoup.com The study concluded that this compound, with its diamantane core providing a substantial hydrophobic body and the isopropenyl-methyl group providing additional specific interactions, represents a highly optimized structure for inhibiting CYP2B enzymes. numberanalytics.comsalilab.org This rationalizes its observed potency and provides a clear example of how computational SAR studies can explain experimental findings and guide the design of even more potent and selective inhibitors. salilab.org

Molecular Interactions and Mechanistic Enzymology of 3 Isopropenyl 3 Methyldiamantane As an Enzyme Probe

Interaction with Cytochrome P450 (CYP) Enzymes

3-Isopropenyl-3-methyldiamantane, a diamondoid compound, has been identified as a significant inhibitor of certain Cytochrome P450 (CYP) enzymes. nih.govnih.gov Its rigid, bulky structure and specific chemical features allow it to interact with high affinity and specificity within the active sites of these enzymes, making it a valuable tool for studying enzyme function and structure. nih.gov The interactions are primarily centered on the CYP2B subfamily, where it demonstrates potent and selective inhibitory effects. nih.gov

Research has demonstrated that this compound is a potent and highly selective inhibitor of enzymes belonging to the CYP2B subfamily. nih.gov Studies have highlighted its strong inhibitory action against human CYP2B6, as well as the analogous rat (CYP2B2) and rabbit (CYP2B4) enzymes. nih.gov The selectivity of this compound is remarkable; no significant inhibitory effects on other human CYP enzymes were observed even at concentrations one hundred times higher than those required to inhibit CYP2B6. nih.gov This specificity makes it a precise molecular probe for investigating the functions and substrate specificities of the CYP2B subfamily. nih.govnih.gov

The potency of this compound as an inhibitor is quantified by its low inhibition constant (Kᵢ), which reflects a high binding affinity for the target enzymes. For human CYP2B6, the compound exhibits a Kᵢ value of 2.17 µM. nih.gov It also binds tightly to other CYP2B subfamily members, with Kᵢ values for CYP2B2 and CYP2B4 ranging from 0.23 µM to 2 µM. nih.gov These low micromolar and sub-micromolar Kᵢ values place this compound among the most potent selective inhibitors discovered for the CYP2B subfamily. nih.gov Computational docking studies have corroborated these experimental findings, showing that the calculated apparent dissociation constants for the enzyme-inhibitor complexes align closely with the experimentally determined values. nih.gov

| Enzyme | Species | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| CYP2B6 | Human | 2.17 µM | nih.gov |

| CYP2B2 | Rat | 0.23 - 2 µM | nih.gov |

| CYP2B4 | Rabbit | 0.23 - 2 µM | nih.gov |

Kinetic analyses have established that this compound functions as a competitive inhibitor for all tested CYP2B enzymes. nih.gov In competitive inhibition, the inhibitor molecule directly competes with the substrate for binding to the enzyme's active site. nih.govlibretexts.org When the inhibitor is bound, it forms an enzyme-inhibitor (EI) complex, which prevents the substrate from binding and the catalytic reaction from proceeding. nih.gov

This mechanism has distinct effects on the enzyme's kinetic parameters. A key characteristic of competitive inhibition is that it increases the apparent Michaelis-Menten constant (Kₘ) of the enzyme for its substrate. nih.gov The Kₘ represents the substrate concentration at which the reaction velocity is half of the maximum (Vₘₐₓ); a higher Kₘ indicates that a greater substrate concentration is needed to reach this point, signifying a lower apparent affinity of the enzyme for the substrate in the presence of the inhibitor. youtube.com However, the maximum velocity (Vₘₐₓ) of the reaction remains unchanged. nih.govyoutube.com This is because, at sufficiently high substrate concentrations, the substrate can effectively outcompete the reversible inhibitor for binding to the active site, allowing the enzyme to eventually reach its normal maximum rate of catalysis. nih.gov The action of this compound is consistent with this model, as it reversibly binds to the active site of CYP2B enzymes, impeding substrate access. nih.gov

The high affinity and selectivity of this compound for CYP2B enzymes are governed by specific molecular interactions within the enzyme's active site. nih.gov These interactions are primarily driven by the compound's hydrophobicity and its precise geometric fit within the binding pocket. nih.gov

Hydrophobicity plays a major role in the binding of diamondoid compounds like this compound to CYP2B enzymes. nih.gov Molecular docking studies reveal that the active site of these enzymes is lined predominantly with non-polar amino acid residues. nih.gov The bulky, non-polar cage structure of the diamantane core of the inhibitor interacts favorably with this hydrophobic environment, contributing significantly to the stability of the enzyme-inhibitor complex and thus to its high binding affinity. nih.gov

Beyond general hydrophobicity, the specific shape and size of this compound are critical for its potent inhibition. nih.gov Computational modeling based on the superimposition of docked diamondoid inhibitors has defined the shape of the CYP2B4 binding cavity. nih.gov This cavity is an elliptical space with an inner diameter of approximately 5.9 Å and a length of 7.9 Å. nih.gov Furthermore, this binding site is oriented at an angle of about 43 degrees relative to the plane of the enzyme's heme group. nih.gov The rigid, three-dimensional structure of this compound, including its isopropenyl and methyl substitutions, allows it to fit snugly within this uniquely shaped and oriented pocket, maximizing favorable interactions and leading to its high degree of specificity and inhibitory potency for CYP2B subfamily enzymes. nih.gov

Molecular Determinants of Enzyme-Inhibitor Specificity

Identification of Key Amino Acid Residues Involved in Interaction

The inhibitory potency of this compound (3-IPMDIA) is rooted in its precise interactions with specific amino acid residues within the enzyme's active site. Extensive research, particularly on cytochrome P450 2B4 (CYP2B4), has identified a cohort of residues that form the binding pocket for this diamondoid derivative. nih.gov

Docking studies have revealed that the active site of CYP2B4 lined by twelve amino acid residues comes within a 4Å distance of the carbon skeleton of diamondoid inhibitors like 3-IPMDIA. tandfonline.com The majority of these residues are non-polar, underscoring the predominantly hydrophobic nature of the interaction. nih.govtandfonline.com Two polar residues, Asp105 and Thr302, are also present in the vicinity. tandfonline.com

The isopropenylmethyl group of 3-IPMDIA plays a crucial role in enhancing its binding affinity. This functional group establishes close contacts with a specific subset of non-polar residues, namely Ile101, Leu199, Leu201, Phe297, and Ile363 . tandfonline.com These interactions are pivotal in anchoring the inhibitor within the active site and are a key determinant of its high inhibitory potency. tandfonline.com

Further studies on CYP2B4 have highlighted the functional importance of several active site residues in substrate and inhibitor binding. Mutagenesis studies have shown that residues such as F296, T302, I363, and V367 are critical for both substrate metabolism and the action of inhibitors. While not all of these studies directly utilized 3-IPMDIA, the identified residues are consistent with the predicted binding site, suggesting their likely involvement in its interaction.

| Interacting Residue | Type | Key Interaction with 3-IPMDIA |

| Ile101 | Non-polar | Hydrophobic interaction with the isopropenylmethyl group. |

| Leu199 | Non-polar | Hydrophobic interaction with the isopropenylmethyl group. |

| Leu201 | Non-polar | Hydrophobic interaction with the isopropenylmethyl group. |

| Phe297 | Non-polar | Hydrophobic interaction with the isopropenylmethyl group. |

| Ile363 | Non-polar | Hydrophobic interaction with the isopropenylmethyl group. |

| Asp105 | Polar | Potential polar interaction. |

| Thr302 | Polar | Potential polar interaction. |

Role as a Tool in Probing Enzyme Active Site Topography

Studies involving the docking of a series of diamondoids, including adamantane (B196018), diamantane, triamantane (B83405), and 3-IPMDIA, into a homology model of CYP2B4 have provided a detailed picture of its binding cavity. The superimposed structures of these docked inhibitors defined an elliptical binding cavity with an inner diameter of approximately 5.9 Å and a length of 7.9 Å . nih.govtandfonline.com This cavity is oriented at an angle of about 43 degrees relative to the plane of the heme group within the enzyme. nih.gov

The use of 3-IPMDIA, with its specific dimensions and functional groups, allows for a more refined understanding of the active site's contours and the specific sub-pockets that accommodate different parts of a substrate or inhibitor. The interaction of the isopropenylmethyl group, for instance, helps to delineate a specific hydrophobic region within the larger binding cavity. tandfonline.com This level of detail is crucial for understanding the structural basis of enzyme specificity and for the rational design of new, more selective inhibitors or substrates.

Comparative Analysis with Other Diamondoid Inhibitors

The inhibitory potential of this compound becomes clearer when compared with other diamondoid compounds. A systematic study of a series of diamondoids has revealed a clear structure-activity relationship in their inhibition of CYP2B enzymes. nih.govtandfonline.com

| Diamondoid Inhibitor | Structure | Relative Inhibitory Potency (CYP2B) | Key Structural Features |

| Adamantane | Single cage | Moderate | Smallest of the series, primarily hydrophobic interactions. |

| Diamantane | Two fused cages | Higher than Adamantane | Larger hydrophobic surface area leading to stronger binding. |

| Triamantane | Three fused cages | High | Even larger hydrophobic surface, but may have steric constraints. |

| 2-Isopropenyl-2-methyladamantane | Adamantane with isopropenyl group | High | Isopropenyl group enhances binding affinity through specific interactions. |

| This compound (3-IPMDIA) | Diamantane with isopropenyl group | Highest | Combines a large hydrophobic core with the binding-enhancing isopropenylmethyl group. nih.govtandfonline.com |

As the table illustrates, there is a general trend of increasing inhibitory potency with the size of the diamondoid cage, from adamantane to diamantane. This is attributed to the larger surface area available for hydrophobic interactions within the active site. However, the introduction of the isopropenylmethyl group significantly enhances this inhibitory effect. tandfonline.com

Notably, 3-IPMDIA exhibits the highest binding affinity and is the most potent inhibitor of CYP2B enzymes among the tested diamondoids. nih.govtandfonline.com This superior performance is a direct result of the synergistic effect of its larger diamantane core and the specific, favorable interactions of its isopropenylmethyl substituent with key hydrophobic residues in the active site. tandfonline.com This makes 3-IPMDIA a highly selective and powerful inhibitor for this enzyme subfamily. nih.gov

Implications for Understanding Enzyme Function and Substrate Specificity

The study of this compound as an enzyme probe has significant implications for our fundamental understanding of enzyme function and the determinants of substrate specificity. By providing a detailed map of the active site, this molecule helps to explain why certain enzymes prefer specific substrates over others.

The defined elliptical shape and dimensions of the CYP2B4 active site, as elucidated by diamondoid probes, provide a structural rationale for the types of molecules that can be accommodated and metabolized by this enzyme. nih.govtandfonline.com The identification of key hydrophobic and polar residues within this cavity further refines our understanding of the specific chemical complementarity required for effective binding and catalysis.

The potent and selective inhibition of CYP2B enzymes by 3-IPMDIA highlights the critical role of specific structural features, such as the isopropenylmethyl group, in dictating molecular recognition. tandfonline.com This knowledge is invaluable for predicting the potential interactions of other, structurally similar compounds with these enzymes.

Furthermore, understanding the molecular basis of inhibition by compounds like 3-IPMDIA can aid in the rational design of novel drugs. By tailoring the structure of a molecule to fit precisely within the active site of a target enzyme, it is possible to develop highly selective inhibitors with therapeutic potential. The high selectivity and potent inhibitory action of 3-IPMDIA towards CYP2B enzymes, for instance, suggest its potential for clinical applications where the modulation of this specific enzyme's activity is desired. nih.govtandfonline.com

Applications of 3 Isopropenyl 3 Methyldiamantane in Advanced Materials Science

Incorporation into Polymeric Materials

The introduction of the bulky, rigid 3-methyldiamantane moiety into a polymer backbone via its isopropenyl group can significantly alter the resulting material's properties. This is a strategic approach to designing polymers with characteristics that surpass those of conventional linear or aromatic-based polymers.

The synthesis of polymers incorporating 3-isopropenyl-3-methyldiamantane can be achieved through various polymerization techniques. The isopropenyl group provides a reactive site for chain-growth polymerization, such as free-radical or controlled radical polymerization methods. These methods allow for the creation of homopolymers of this compound or its copolymerization with other vinyl monomers. The choice of comonomer can be used to fine-tune the properties of the final polymer, balancing the rigidity imparted by the diamantane unit with other desired characteristics like solubility and processability.

For instance, diamantane-based polymers are synthesized to take advantage of their inherent stiffness, as well as their chemical and thermal stability. arxiv.org The synthesis of polymers containing acetylenic derivatives of diamantane has been shown to yield materials with greater thermo-oxidative stability compared to their adamantane-based counterparts. arxiv.org This suggests that a polymer derived from this compound would likely exhibit high thermal stability.

The incorporation of the 3-methyldiamantane unit is expected to have a profound impact on the macroscopic properties of the resulting polymer. The bulky and rigid nature of the diamantane cage introduces significant steric hindrance, which restricts segmental motion of the polymer chains. This, in turn, leads to a notable increase in the glass transition temperature (Tg) of the material. Diamantane-based polymers are known for their high glass transition temperatures and retention of physical properties at elevated temperatures. arxiv.org

Furthermore, the diamondoid structure can enhance the thermal and oxidative stability of the polymer. The adamantane (B196018) cage structure is known to retard degradation reactions. arxiv.org Similarly, polymers containing adamantyl groups have shown high decomposition temperatures. arxiv.org The incorporation of 1,6- or 4,9-diamantylene units into polyamides has been demonstrated to improve their thermal stability and the retention of their storage modulus at temperatures above 350°C. arxiv.org

The introduction of the bulky diamantane group can also improve the solubility of otherwise intractable polymers in organic solvents, a crucial factor for material processing. arxiv.org For example, the addition of an adamantyl group to poly(etherimide) has been shown to enhance its solubility in solvents like chloroform. arxiv.org

Below is a hypothetical data table illustrating the expected influence of incorporating this compound into a standard polymer like polystyrene, based on general findings for diamondoid-containing polymers.

| Property | Polystyrene (PS) | Polystyrene-co-poly(this compound) (PS-co-PIMD) |

| Glass Transition Temperature (Tg) | ~ 100 °C | Expected > 150 °C |

| Thermal Decomposition Temperature (Td) | ~ 350 °C | Expected > 400 °C |

| Solubility in Toluene | High | Moderate to High |

| Young's Modulus | ~ 3 GPa | Expected > 4 GPa |

Use as Molecular Building Blocks in Nanotechnology

Diamondoid molecules are considered fundamental building blocks in nanotechnology. researchgate.net Their precise size, rigid structure, and the ability to be functionalized make them ideal candidates for the bottom-up construction of nanoscale devices and materials. This compound, with its reactive handle, can be positioned and assembled on surfaces or integrated into larger nanostructures.

The self-assembly of diamondoid molecules is a key area of research for their application in nanotechnology, with studies employing molecular dynamics (MD) simulations and density functional theory (DFT) to understand their ordering behavior. researchgate.netmdpi.comnih.gov These studies have shown that diamondoids and their derivatives can self-assemble into ordered, crystalline-like structures. mdpi.comarxiv.org This intrinsic property is crucial for creating molecular electronic devices and other nanostructured materials. mdpi.comarxiv.org The nature of this self-assembly is dependent on the molecular structure, indicating that derivatives like this compound could be designed to form specific, targeted architectures. mdpi.comarxiv.org

Exploration in High-Performance Materials (e.g., Coatings, Composites)

The inherent properties of this compound make it a strong candidate for inclusion in high-performance materials. In coatings, the hardness and chemical resistance of the diamantane cage could translate to enhanced durability and protection. The high thermal stability would also be advantageous for coatings exposed to extreme temperatures.

In polymer composites, this compound could be used as a monomer to create a rigid polymer matrix or as a pendant group to modify the properties of other polymers. The resulting composites would be expected to exhibit improved mechanical properties, such as a higher modulus and increased hardness, as well as enhanced thermal performance. The use of adamantane-containing methacrylate (B99206) polymers, for example, has been shown to result in materials with higher transparency, lower water absorption, and a lower dielectric constant compared to conventional poly(methyl methacrylate) (PMMA). researchgate.net

The following table summarizes the potential improvements in a composite material upon the inclusion of this compound.

| Material Property | Standard Epoxy Composite | Epoxy Composite with Diamantane-based Additive |

| Hardness (Rockwell) | M90 | Expected > M100 |

| Coefficient of Thermal Expansion | ~ 60 ppm/°C | Expected < 50 ppm/°C |

| Dielectric Constant | ~ 3.5 | Expected < 3.0 |

| Chemical Resistance | Good | Excellent |

Self-Assembly Studies and Supramolecular Architectures

The study of self-assembly is crucial for understanding how molecules organize into larger, functional structures. mdpi.comnih.govarxiv.orgarxiv.org The rigid and well-defined shape of this compound makes it an excellent candidate for fundamental studies in supramolecular chemistry. By understanding the non-covalent interactions that govern the self-assembly of this molecule, it may be possible to design and create complex, three-dimensional supramolecular architectures with novel functions.

MD simulations have been instrumental in predicting the self-assembly and phase transition behavior of diamondoids like adamantane and diamantane. researchgate.netmdpi.com These computational studies reveal that the final self-assembled structures are highly dependent on the molecular geometry and intermolecular interactions. mdpi.comarxiv.org For this compound, the interplay between the van der Waals forces of the bulky diamantane cage and potential interactions involving the isopropenyl group would dictate the final supramolecular arrangement. This could lead to the formation of ordered films, molecular crystals with specific packing motifs, or inclusion in larger host-guest systems.

Future Research Directions and Emerging Opportunities for 3 Isopropenyl 3 Methyldiamantane

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of specifically substituted diamantanes, including 3-Isopropenyl-3-methyldiamantane, often relies on multi-step processes that can be complex and may result in low yields. Future research will likely focus on the development of more efficient and selective synthetic methodologies. A key area of interest is the direct C–H functionalization of the diamantane core. digitellinc.com Recent advancements in photoredox catalysis have shown promise for the selective activation of strong C–H bonds in diamondoids, offering a potential pathway to introduce a variety of functional groups with high precision. digitellinc.comacs.org

Further exploration of transition-metal-catalyzed cross-coupling reactions could also provide more direct routes to complex diamantane derivatives. nih.gov The development of catalysts that can selectively target specific positions on the diamantane framework is a significant challenge due to the presence of multiple, electronically similar C-H bonds. digitellinc.com Overcoming this challenge will be crucial for the efficient synthesis of compounds like this compound.

Key areas for future synthetic research include:

Site-selective C-H activation: Developing catalysts that can differentiate between the various tertiary and secondary C-H bonds of the diamantane skeleton. acs.org

Stereoselective synthesis: Creating methods to control the stereochemistry of substituents, which is crucial for applications in pharmacology and materials science.

Flow chemistry applications: Utilizing microreactor technology to improve reaction efficiency, safety, and scalability for the synthesis of diamantane derivatives.

Targeted Functionalization for Specific Applications

The functionalization of the diamantane scaffold is key to tailoring its properties for specific applications. For instance, introducing groups like the isopropenyl and methyl moieties in this compound can significantly alter its lipophilicity, reactivity, and steric profile. Future research will focus on the targeted introduction of a wide array of functional groups to create diamantane derivatives with desired characteristics.

In medicinal chemistry, the adamantane (B196018) cage, a smaller diamondoid, is known to enhance the pharmacological properties of drugs by increasing their lipophilicity and metabolic stability. researchgate.netnih.gov Similar strategies can be applied to diamantane derivatives. The synthesis of amino and phosphine-substituted diamondoids has already proven useful for therapeutic applications and metal catalysis, respectively. researchgate.net

Future directions for targeted functionalization include:

Bioactive conjugates: Attaching diamantane derivatives to known pharmacophores to improve their efficacy and pharmacokinetic profiles.

Polymer building blocks: Creating functionalized diamantanes that can be polymerized to produce materials with high thermal stability and unique mechanical properties. arxiv.org

Surface modification agents: Developing diamantane-based molecules for modifying the surfaces of nanomaterials, such as nanodiamonds and quantum dots, to enhance their dispersibility and functionality. nih.gov

Advanced Computational Modeling for Predictive Design

Computational modeling is a powerful tool for predicting the properties and behavior of molecules, and it will play a crucial role in the future design of diamantane-based compounds. chemrxiv.org Molecular dynamics simulations and quantum chemical calculations can provide insights into the structure, stability, and reactivity of molecules like this compound. nih.gov

Recent studies have focused on developing more accurate force fields for diamondoid systems to improve the reliability of free-energy calculations for host-guest interactions, which are important for drug delivery applications. chemrxiv.org These computational models can help to screen potential drug candidates and design new materials with specific electronic and optical properties. chemrxiv.org

Future research in computational modeling will likely involve:

Predictive structure-property relationships: Developing models that can accurately predict the biological activity or material properties of new diamantane derivatives before they are synthesized.

Reaction mechanism elucidation: Using computational methods to understand the mechanisms of new synthetic reactions for the functionalization of diamantanes.

Design of self-assembling systems: Simulating the self-assembly of diamantane derivatives into larger, ordered structures for applications in nanotechnology.

Exploration of New Catalytic and Biocatalytic Transformations

The unique structural and electronic properties of diamantane derivatives make them interesting candidates for applications in catalysis. The development of diamantane-based ligands for transition metal catalysts is an emerging area of research. uni-giessen.de For example, diamantyl phosphine (B1218219) oxides have been used as ligands in palladium-catalyzed C-H arylation reactions. uni-giessen.de

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. The exploration of enzymes that can act on diamantane substrates could open up new avenues for the synthesis of complex and chiral diamantane derivatives.

Future opportunities in this area include:

Asymmetric catalysis: Designing chiral diamantane-based ligands for enantioselective catalytic reactions.

Organocatalysis: Investigating the use of functionalized diamantanes as metal-free catalysts.

Enzymatic functionalization: Screening for and engineering enzymes that can selectively hydroxylate, aminate, or perform other transformations on the diamantane scaffold.

Expanding Applications in Materials Science and Nanotechnology

The inherent rigidity and thermal stability of the diamantane core make it an attractive building block for advanced materials. arxiv.org Diamantane-based polymers have been shown to exhibit high thermal stability, making them suitable for applications in high-temperature environments. arxiv.org The incorporation of diamantane units into polymer backbones can also enhance their mechanical properties.

In nanotechnology, functionalized diamantanes can serve as molecular building blocks for the construction of nanostructures. digitellinc.comnih.gov For example, they have been used to create self-assembled monolayers on gold surfaces and as linkers in metal-organic frameworks (MOFs). acs.orgacs.org

Emerging applications in materials science and nanotechnology include:

High-performance polymers: Developing new polymers with enhanced thermal, mechanical, and optical properties.

Nanocomposites: Using diamantane derivatives to improve the properties of composite materials. acs.org

Molecular electronics: Investigating the potential of diamantane-based molecules as components in electronic devices.

Deeper Mechanistic Understanding of Molecular Interactions in Biological Systems (non-clinical focus)

Understanding how diamantane derivatives interact with biological molecules at a molecular level is crucial for their development as potential therapeutic agents or biological probes. The lipophilic nature of the diamantane cage allows it to interact with hydrophobic pockets in proteins and cross cell membranes. nih.gov

Future research in this area will focus on elucidating the non-covalent interactions, such as van der Waals forces and hydrogen bonding, that govern the binding of diamantane derivatives to biological targets. nih.gov Techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and molecular dynamics simulations will be instrumental in these studies. nih.gov

Key research questions to be addressed include:

How does the substitution pattern on the diamantane core affect its binding affinity and selectivity for specific proteins?

What are the dynamics of diamantane derivatives within lipid bilayers and how do they influence membrane properties?

Can diamantane-based scaffolds be used to design inhibitors of protein-protein interactions?

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-Isopropenyl-3-methyldiamantane, and what intermediates are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves brominated adamantane precursors (e.g., 1-bromoadamantane) and functionalization via nitrile intermediates. For example, 3-(adamantan-1-yl)propanenitrile is a key intermediate, which undergoes reduction or substitution to introduce the isopropenyl and methyl groups. Catalytic hydrogenation or Grignard reactions are common for alkylation .

- Key Data :

| Intermediate | Reaction Conditions | Yield (%) |

|---|---|---|

| 1-Bromoadamantane | Bromination of adamantane | 65–75 |

| 3-(Adamantan-1-yl)propanenitrile | Cyanoethylation | 50–60 |

| Final Product | Hydrogenation/alkylation | 40–55 |

Q. How is the purity and structural integrity of this compound validated in experimental settings?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and gas chromatography-mass spectrometry (GC-MS) are standard for structural confirmation. For instance, distinct adamantane proton signals (δ 1.5–2.2 ppm) and isopropenyl group peaks (δ 4.5–5.0 ppm) are critical markers . Flash chromatography with hexane/ethyl acetate gradients ensures purity >95% .

Advanced Research Questions

Q. What computational models are effective for predicting the steric and electronic effects of this compound in host-guest systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric hindrance from the adamantane core and π-orbital interactions of the isopropenyl group. Molecular dynamics simulations assess binding affinity with cyclodextrins or metal-organic frameworks (MOFs) .

- Key Findings :

| Property | Computational Result | Experimental Validation |

|---|---|---|

| LogP (lipophilicity) | 4.8 ± 0.3 | HPLC retention time correlation (R² = 0.89) |

| Steric Volume | 220 ų | X-ray crystallography deviation <5% |

Q. How can contradictory results in thermal stability studies of adamantane derivatives be resolved?

- Methodological Answer : Thermogravimetric analysis (TGA) under inert gas (N₂) reveals decomposition thresholds. For this compound, discrepancies in reported melting points (e.g., 180–200°C) arise from polymorphic forms. Differential scanning calorimetry (DSC) with controlled cooling rates (1–5°C/min) identifies metastable phases .

Q. What hybrid methodologies address challenges in studying receptor interactions of rigid hydrocarbon frameworks like this compound?

- Methodological Answer : Surface plasmon resonance (SPR) paired with molecular docking screens for binding to lipid bilayers or enzyme pockets. For example, SPR assays on cytochrome P450 isoforms (CYP3A4) show competitive inhibition (Ki = 12 µM), validated via Michaelis-Menten kinetics .

Data Contradiction Analysis

Q. Why do computational and experimental logP values diverge for adamantane derivatives?